molecular formula C62H85ClN14O6 B8069291 SM-164 Hydrochloride

SM-164 Hydrochloride

Cat. No.: B8069291
M. Wt: 1157.9 g/mol
InChI Key: NHALQNXQFQBJQJ-ZPCTXHBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SM-164 Hydrochloride is a bivalent, cell-permeable, non-peptide mimetic of the second mitochondria-derived activator of caspases (SMAC). It is a potent inhibitor of the X-linked inhibitor of apoptosis protein (XIAP) with an IC50 value of 1.39 nanomolar. This compound binds to the baculoviral IAP repeat (BIR) 2 and BIR3 domains of XIAP, effectively inhibiting cell growth and inducing apoptosis in leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SM-164 Hydrochloride involves the design and creation of a bivalent SMAC mimetic that concurrently targets both the BIR2 and BIR3 domains in XIAP. The synthetic route includes multiple steps of organic synthesis, involving the coupling of specific amino acid derivatives and other organic intermediates under controlled conditions .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped for large-scale organic synthesis. The process involves the use of high-purity reagents and solvents, stringent reaction conditions, and purification techniques such as crystallization and chromatography to ensure the final product’s purity and potency .

Chemical Reactions Analysis

Types of Reactions: SM-164 Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

SM-164 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of apoptosis proteins and the mechanisms of cell death.

    Biology: Employed in research on cell signaling pathways and the regulation of apoptosis.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in combination with other apoptosis-inducing agents such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

    Industry: Utilized in the development of new anticancer drugs and therapeutic strategies

Mechanism of Action

SM-164 Hydrochloride exerts its effects by binding to the BIR2 and BIR3 domains of XIAP, thereby inhibiting the protein’s ability to suppress caspase activity. This inhibition leads to the activation of caspase-3 and caspase-9, which in turn induce apoptosis in cancer cells. The compound also promotes the degradation of cellular inhibitor of apoptosis proteins (cIAP)-1 and cIAP-2, further enhancing its pro-apoptotic effects .

Comparison with Similar Compounds

    SM-122: A monovalent SMAC mimetic that targets XIAP but is less potent than SM-164.

    SM-406 (Debio 1143): Another SMAC mimetic with similar mechanisms but different pharmacokinetic properties.

Uniqueness of SM-164 Hydrochloride: this compound is unique due to its bivalent nature, allowing it to concurrently target both the BIR2 and BIR3 domains of XIAP with high potency. This dual targeting results in a more effective induction of apoptosis compared to monovalent mimetics like SM-122 .

Properties

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N14O6.ClH/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4;/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80);1H/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALQNXQFQBJQJ-ZPCTXHBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H85ClN14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1157.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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